
(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of 2,4-disubstituted thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazoles involves the creation of compounds containing the thiazole ring with variable substituents as target structures . The replacement of the NH2 group with a substituted phenyl ring has been shown to significantly increase the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The chemical reactions of 2,4-disubstituted thiazoles are largely influenced by the substituents on the thiazole ring . These substituents can affect the biological outcomes of the reactions to a great extent .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activity
Research indicates that compounds structurally related to "(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone" demonstrate significant antimicrobial and antibacterial activity. For instance, studies on various benzothiazole and thiazolyl derivatives have shown potential in combating strains of bacteria and fungi. One study synthesized new pyridine derivatives showing variable and modest activity against investigated bacteria and fungi strains, highlighting the antimicrobial potential of thiazolyl compounds (Patel, Agravat, & Shaikh, 2011). Similarly, thiazolyl pyrazole and benzoxazole derivatives have been evaluated for their antibacterial properties, further supporting the antimicrobial application of thiazol-based compounds (Landage, Thube, & Karale, 2019).
Medicinal Chemistry and Drug Design
The compound's framework is conducive to drug design and synthesis within medicinal chemistry, targeting specific therapeutic areas such as anti-mycobacterial, antifungal, and antibacterial applications. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with promising anti-mycobacterial activity, exhibiting low cytotoxicity and significant therapeutic indices (Pancholia et al., 2016). This suggests the potential for thiazolyl compounds in the development of new treatments for mycobacterial infections.
Synthesis and Characterization
Research efforts have also focused on the synthesis and spectral characterization of thiazolyl compounds, including their structural optimization and theoretical analysis using density functional theory (DFT). These studies provide insights into the molecular structure, bonding features, and thermodynamic stability of thiazolyl compounds, aiding in the design of molecules with enhanced biological activity (Shahana & Yardily, 2020).
Mécanisme D'action
Orientations Futures
The future directions for the research on 2,4-disubstituted thiazoles could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . This could potentially enhance their cellular accumulation into the protozoa, as it has been reported in the case of bacteria .
Propriétés
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-15-3-2-4-17(13-15)27-9-11-28(12-10-27)20(29)19-14-31-22(26-19)25-16-5-7-18(8-6-16)30-21(23)24/h2-8,13-14,21H,9-12H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNCPUUCHLRJSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
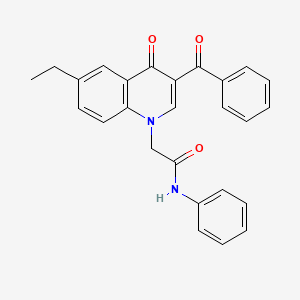

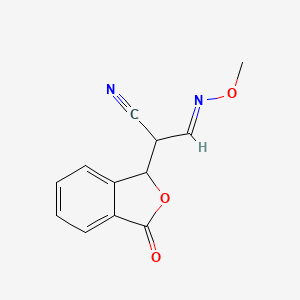

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2404257.png)
![N-[3-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2404258.png)
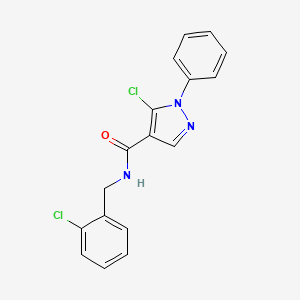
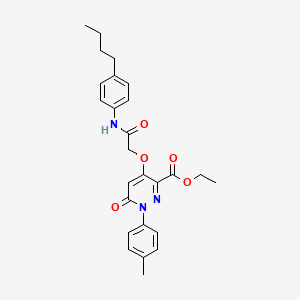
![1,3-Benzodioxol-5-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2404261.png)
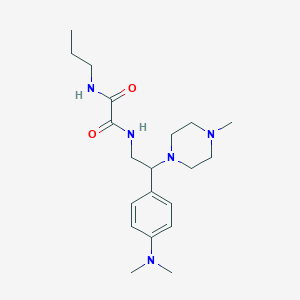
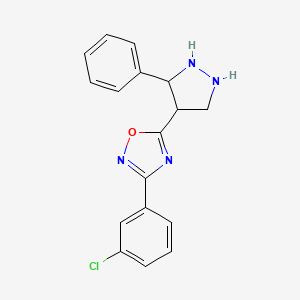
![3-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2404266.png)
